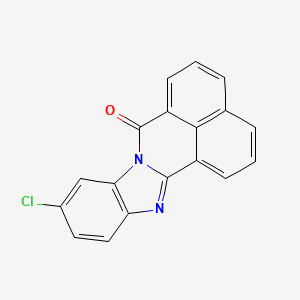

10-Cl-BBQ

Overview

Description

10-Cl-BBQ, also known as 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, is an orally bioavailable, non-toxic benzimidazoisoquinoline derivative . It acts as an aryl hydrocarbon receptor (AhR) agonist via directly binding to AhR . It has been shown to increase CD4+ T-cells that co-express CD25, CTLA-4, and ICOS, as well as several other genes associated with regulatory T cell (Treg) function .

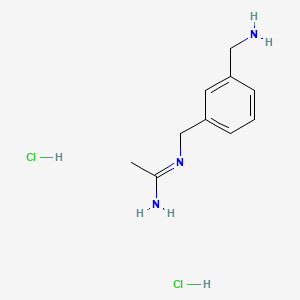

Molecular Structure Analysis

The empirical formula of 10-Cl-BBQ is C18H9ClN2O . It has a molecular weight of 304.73 .Physical And Chemical Properties Analysis

10-Cl-BBQ is a white to beige powder . It is soluble in DMSO at 0.5 mg/mL when warmed . It should be stored at room temperature .Scientific Research Applications

Methods of Application

It is administered orally and has been shown to bind directly to AhR, inducing its nuclear translocation. This compound increases CD4+ T-cells that co-express CD25, CTLA-4, and ICOS, which are associated with regulatory T cell (Treg) function .

Results

In a graft-versus-host response model, 10-Cl-BBQ increased several genes associated with Treg function. It also displayed a good pharmacokinetic profile in mice, with a half-life of 2 hours and a Cmax of 21.5 μg/L at a dosage of 10 mg/kg intraperitoneally .

Methods of Application: The compound was tested in nonobese diabetic (NOD) mice models, where it was administered orally at a dose of 60 mg/kg every other day .

Results: The treatment with 10-Cl-BBQ prevented insulitis and effector T cell development independently of Foxp3+ regulatory T cells, suggesting a novel pathway for intervention in autoimmune diseases .

Methods of Application: The focus is on its absorption, distribution, metabolism, and excretion (ADME) profile in animal models, primarily mice .

Results: The compound has shown a favorable pharmacokinetic profile, with a noted half-life of approximately 2 hours when administered intraperitoneally .

Methods of Application: 10-Cl-BBQ is used in experimental models to activate AhR, which is known to alter T cell differentiation and potentially suppress pathogenic T cell development .

Results: Activation of AhR by 10-Cl-BBQ has been shown to prevent the development of insulitis and effector T cell development, which are critical in the progression of autoimmune diseases .

Methods of Application: It is used in vitro to treat cultured cells and in vivo in animal models to observe the changes in gene expression profiles upon AhR activation .

Results: The use of 10-Cl-BBQ has led to the discovery of several genes that are upregulated in response to AhR activation, providing insights into the regulatory networks involved in immune response .

Methods of Application: Toxicological assessments are conducted in various biological systems to determine the compound’s safety margins and its effects on biological pathways .

Results: 10-Cl-BBQ has been classified with minimal environmental hazards and shows no clinical toxicity at the doses used in research settings .

Safety And Hazards

10-Cl-BBQ is classified as Aquatic Chronic 4 according to its hazard classification . It is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station when handling it . Personal protective equipment such as safety goggles with side-shields and protective gloves should be used .

Future Directions

properties

IUPAC Name |

7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJESJVGSDQOZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Cl-BBQ | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)

![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)

![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)

![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)